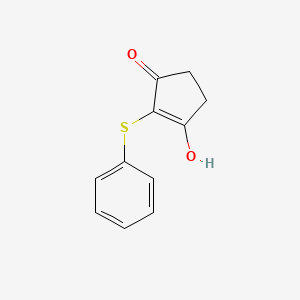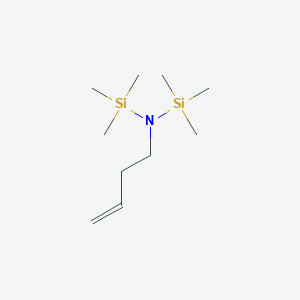
N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound with the molecular formula C10H23NSi2 This compound is characterized by the presence of a butenyl group and a trimethylsilyl group attached to a silanamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of but-3-en-1-ylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
But-3-en-1-ylamine+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its incorporation into organic matrices. Additionally, the butenyl group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(But-3-en-1-yl)trimethylsilane: Similar structure but lacks the silanamine core.
3-Buten-1-yl(trimethyl)silane: Another similar compound with slight structural differences.
Uniqueness
N-(But-3-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a butenyl group and a trimethylsilyl group attached to a silanamine core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
88211-46-5 |
|---|---|
Formule moléculaire |
C10H25NSi2 |
Poids moléculaire |
215.48 g/mol |
Nom IUPAC |
N,N-bis(trimethylsilyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H25NSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8H,1,9-10H2,2-7H3 |
Clé InChI |
HOGVAPNZMCIHFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CCC=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


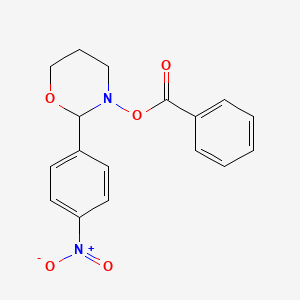
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
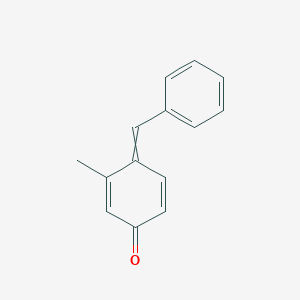

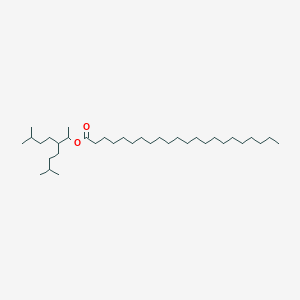
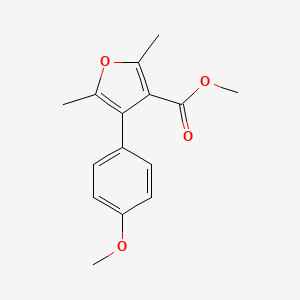
![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)




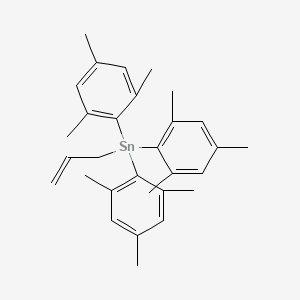
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
